2-Methylfuro[3,2-b]pyridine is a heterocyclic organic compound belonging to the class of furopyridines. Furopyridines are bicyclic compounds consisting of a furan ring fused to a pyridine ring. They are considered bioisosteres of indoles and quinolines, showing potential as building blocks for biologically active molecules. [, ] While not found naturally, 2-methylfuro[3,2-b]pyridine serves as a valuable intermediate and scaffold in organic synthesis, particularly for developing new pharmaceutical and material science applications.
From 3-Hydroxypicolinic Acid Derivatives: One common approach utilizes 3-hydroxypicolinic acid derivatives as starting materials. [, , ] For example, ethyl 3-hydroxypiconate can be O-alkylated with ethyl 2-bromopropionate, followed by cyclization and subsequent transformations to yield 2-methylfuro[3,2-b]pyridine. []
From 2-Methylfuro[3,2-b]pyridine-2-carboxylic Acid: Decarboxylation of 5-methylfuro[3,2-b]pyridine-2-carboxylic acid provides another route to 2-methylfuro[3,2-b]pyridine. This carboxylic acid itself can be synthesized from 3-hydroxy-6-methyl-2-hydroxymethylpyridine. []
One-Pot Synthesis of 7-Methoxy-2-arylthieno[3,2-b]pyridine-3-ols: A novel one-pot synthesis method involves an LDA-promoted thioalkylation of a picolinate ester with disulfides followed by an intramolecular nucleophilic substitution. This method allows for the preparation of a variety of 7-methoxy-2-arylthieno[3,2-b]pyridine-3-ol derivatives, which can be further modified to obtain 2-methylfuro[3,2-b]pyridine analogues. []
Lithiation and Subsequent Reactions: The methyl group at the 2-position can be deprotonated with strong bases like lithium diisopropylamide (LDA). [] The resulting lithiated intermediate undergoes various reactions, including deuteration, alkylation with aldehydes and ketones, and acylation with N,N-dimethylacetamide. []
N-Oxidation: The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide. This functional group allows for further transformations, such as cyanation, chlorination, and nitration. []
Ring Transformation: Under specific conditions, 2-methylfuro[3,2-b]pyridine derivatives can undergo ring transformations. For instance, 2-amino-3-carbethoxy-4-ethylfuro[3,2-b]pyridinium iodide rearranges in basic conditions to form 2-oxo-3-cyano-4-ethyl-4H-furo[3,2-b]pyridine. []
Antitumor Activity: Derivatives incorporating aminodi(hetero)arylamine moieties exhibit potent growth inhibitory effects against various human tumor cell lines. These derivatives showed promising results against melanoma, breast adenocarcinoma, non-small cell lung cancer, and hepatocellular carcinoma, while demonstrating low toxicity towards non-tumor cells. Further research on their mechanism of action and in vivo efficacy is ongoing. [, ]
Antimicrobial Activity: Derivatives containing carboxamide functionalities and linked 2-methoxypyridine moieties display potent anti-tubercular activity comparable to the reference drug Pyrazinamide. These compounds exhibit essential key interactions with the DprE1 enzyme, suggesting their potential as anti-tubercular agents. Further exploration of their structure-activity relationship and in vivo efficacy is warranted. [] Additionally, some derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. []
Reversible Covalent FGFR4 Inhibitors: Derivatives based on the 5-formyl-pyrrolo[3,2-b]pyridine core have been identified as potent and selective inhibitors of FGFR4, a promising target for hepatocellular carcinoma treatment. These compounds exhibit single-digit nanomolar activity against wild-type and gatekeeper mutant variants of FGFR4 kinase, showing significant antiproliferative activity against various HCC cell lines. []
Casein Kinase I Inhibitors: 3-Arylsulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides have emerged as potent casein kinase I inhibitors. These compounds hold potential for various therapeutic applications. Scalable synthesis processes have been developed to support clinical studies and further explore their therapeutic potential. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4